3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester, also known as RTI-121, is a synthetic compound belonging to the class of phenyltropanes. This compound features a phenyl group linked to a tropane moiety, specifically characterized by its complex bicyclic structure. The chemical formula for this compound is , with an average molecular weight of approximately 413.299 g/mol. The IUPAC name is propan-2-yl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, indicating its structural components and functional groups .
The biological activity of 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester is primarily associated with its role as a selective ligand for the dopamine transporter. Studies have shown that it exhibits high affinity for this transporter, making it a valuable tool in neuropharmacology. The compound's binding affinity was measured with a dissociation constant () of approximately 0.14 nM for the high-affinity component in rat striatum, indicating its potential effectiveness in targeting dopaminergic pathways . Furthermore, its binding characteristics suggest that it could play a role in understanding dopamine-related disorders.
The synthesis of 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester typically involves several steps:
These methods highlight the complexity involved in synthesizing this compound and underscore its significance in medicinal chemistry.
3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester has several applications:
Interaction studies involving 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester have demonstrated its capacity to selectively bind to the dopamine transporter without significant interaction with serotonin or norepinephrine transporters. This selectivity enhances its utility as a tracer in neuroimaging and pharmacological research. In vivo studies have shown that binding can be inhibited by known dopamine transporter ligands such as GBR 12,909 and nomifensine, confirming its specificity for dopamine pathways .
Several compounds share structural and functional similarities with 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
RTI-113 | Similar tropane structure | Selective dopamine transporter ligand |
RTI-121 | Same as above | Radioiodinated version for imaging |
Cocaine | Benzoyl ecgonine derivative | Non-selective dopamine transporter inhibitor |
GBR 12909 | Non-tropane structure | Selective dopamine reuptake inhibitor |
3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester stands out due to its high selectivity for the dopamine transporter compared to other similar compounds like cocaine, which interacts with multiple neurotransmitter systems. Its application as a radiolabeled agent further distinguishes it from non-radioactive analogs like RTI-113 and GBR 12909, making it particularly valuable in both research and clinical settings .